molecular formula C25H24N2O B13998994 2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol CAS No. 404922-56-1

2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol

Cat. No.: B13998994
CAS No.: 404922-56-1
M. Wt: 368.5 g/mol
InChI Key: YILSGBMSIGOFOW-UHFFFAOYSA-N
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Description

2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol is a substituted imidazole derivative characterized by a trityl (triphenylmethyl) group at position 1, a methyl group at position 4, and an ethanol moiety at position 5 of the imidazole ring.

Preparation Methods

The synthesis of 2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the condensation of diamides, which involves the formation of the imidazole ring through a series of condensation reactions . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo substitution reactions with halides and other electrophiles. Major products formed from these reactions include substituted imidazoles and other derivatives .

Scientific Research Applications

2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. In medicine, it has been investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell growth . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following table compares the structural, physicochemical, and functional properties of 2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol with structurally related imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Solubility Spectroscopic Features
This compound C27H26N2O 394.51 4-Me, 1-Trityl, 5-ethanol Not reported Low (hydrophobic trityl) Expected aromatic C-H stretches (IR); complex 1H NMR due to trityl protons
Histaminol (2-(1H-imidazol-5-yl)ethan-1-ol) C5H8N2O 112.13 5-ethanol Metabolite in methanogenic archaea High (polar ethanol chain) 1H NMR: δ 3.60 (CH2OH), 2.80 (CH2-imidazole); IR: O-H ~3200 cm⁻¹
(2-Phenyl-1H-imidazol-5-yl)methanol C10H10N2O 174.20 2-Phenyl, 5-methanol Not reported Moderate IR: O-H ~3200 cm⁻¹; 1H NMR aromatic signals for phenyl
4-[4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine C21H16FN3OS 377.44 4-Fluorophenyl, 2-methylsulfinylphenyl, 5-pyridine Anti-inflammatory Low (aryl substituents) Not reported
2-iso-Propyl-4-trifluoromethyl-5-(n-hexyl)imidazol-1-ol C13H21F3N2O 278.32 iso-Propyl, CF3, hexyl, 1-OH Not reported Low (alkyl chains) 1H NMR: δ 0.60–1.90 (m, 17H); IR: O-H ~3100 cm⁻¹

Key Observations:

Structural Complexity: The trityl group in the target compound introduces significant steric hindrance and hydrophobicity, contrasting with simpler analogs like histaminol . Histaminol’s ethanol chain enhances water solubility, while the trityl group in the target compound reduces solubility, favoring organic solvents .

Biological Activity: Compound 4-[4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine exhibits anti-inflammatory activity, suggesting imidazole derivatives with aryl substituents may target inflammatory pathways . Histaminol’s role as a microbial metabolite highlights the functional versatility of imidazole-alcohol derivatives .

Synthetic Approaches: Similar compounds (e.g., histaminol, phenyl-imidazole methanol) are synthesized via condensation or nucleophilic substitution reactions . The trityl group in the target compound likely requires protective strategies during synthesis, such as using trityl chloride to shield the imidazole nitrogen .

Spectroscopic Trends: Bulky substituents (e.g., trityl) result in complex 1H NMR aromatic signals (δ 6.5–7.5 ppm), whereas simpler analogs like histaminol show distinct ethanol-related peaks . IR spectra consistently show O-H stretches (~3200 cm⁻¹) for alcohol-containing derivatives .

Biological Activity

The compound 2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol , a derivative of imidazole, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C20H22N2O\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}

This compound features a triphenylmethyl group and an imidazole ring, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. A study on similar compounds demonstrated that modifications on the imidazole ring can enhance activity against various bacterial strains. For instance, derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 6 to 25 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
Derivative AS. aureus10
Derivative BE. coli15
This compoundTBDTBD

Cytotoxicity

The cytotoxic effects of imidazole derivatives have been evaluated in various cancer cell lines. For example, compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant potential for anticancer activity .

The mechanism by which imidazole derivatives exert their biological effects often involves the inhibition of key enzymes or the disruption of cellular processes. For instance, studies suggest that these compounds may inhibit DNA synthesis or induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to our compound. The results indicated that specific substitutions at the nitrogen positions significantly influenced antibacterial activity, with some compounds achieving over 90% inhibition of bacterial growth at concentrations as low as 10 µg/mL .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of triphenylmethyl-substituted imidazoles. The findings revealed that these compounds could effectively induce apoptosis in leukemia cells, with a notable increase in caspase activity and a decrease in cell viability observed at concentrations above 5 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with substituted imidazole precursors. For example, imidazole derivatives with triphenylmethyl (trityl) groups are synthesized via nucleophilic substitution or condensation reactions. Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., TDAE) significantly impact yield and purity. For instance, using tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent in ethanol can enhance the formation of imidazole-ethanol derivatives by stabilizing intermediates . Optimization may require iterative adjustments to reaction time (e.g., reflux for 2–6 hours) and stoichiometric ratios of reagents like aromatic aldehydes or ketones .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the imidazole core, trityl group, and ethanol moiety. For example, the trityl group’s aromatic protons appear as a multiplet at δ 7.2–7.5 ppm, while the ethanol -OH proton is observed as a broad singlet (~δ 2.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for the hydroxyl group (3200–3500 cm1^{-1}) and imidazole C=N bonds (~1600 cm1^{-1}) are diagnostic .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in studies of analogous imidazole-ethanol derivatives .

Q. How can researchers purify this compound to achieve >95% purity?

Recrystallization from ethanol or DMF/ethanol (1:1) mixtures is commonly used to remove unreacted starting materials or byproducts. Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) can further isolate the target compound, particularly if polar functional groups (e.g., -OH) are present .

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (DMF, DMSO) and moderately in ethanol or methanol. Solubility in non-polar solvents (hexane, chloroform) is limited due to the hydrophilic ethanol group and bulky trityl moiety .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound in vitro?

  • Fluorescence-Based Assays : Derivatives with imidazole-ethanol scaffolds have been used to study interactions with biomolecules (e.g., DNA, enzymes) via fluorescence quenching or enhancement .
  • Docking Studies : Molecular docking tools (AutoDock, Schrödinger) can predict binding affinities to targets like kinases or GPCRs. For example, trityl-protected imidazoles show potential binding to hydrophobic pockets in enzyme active sites .

Q. What experimental designs are recommended for studying its stability under physiological conditions?

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours.
  • Oxidative Stress Tests : Expose to H2 _2O2_2 or cytochrome P450 enzymes to simulate metabolic pathways .
  • Light Sensitivity : UV-Vis spectroscopy can track photodegradation under accelerated light exposure (e.g., 300–800 nm for 48 hours) .

Q. How can computational modeling aid in understanding its reactivity or toxicity?

  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites for nucleophilic/electrophilic attacks.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions based on logP and molecular weight .

Q. What strategies resolve contradictions in reported biological data for imidazole derivatives?

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC50_{50}, Ki values) and adjust for variables like assay conditions or cell lines.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing trityl with methyl or fluorine) to isolate contributions of specific functional groups .

Q. How can environmental fate studies be designed for this compound?

  • Biodegradation Assays : Use OECD 301 protocols to measure mineralization in soil or water samples.
  • Ecotoxicity Testing : Evaluate effects on model organisms (e.g., Daphnia magna) via LC50_{50} determination .

Q. What advanced techniques validate its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_\text{on}, koff_\text{off}) to immobilized proteins.
  • Cryo-EM : Resolve binding conformations in protein-ligand complexes at near-atomic resolution .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the trityl group.
  • Data Reproducibility : Report solvent purity, temperature control (±1°C), and catalyst batch numbers to minimize variability .
  • Ethical Compliance : Follow institutional guidelines for biological and environmental testing to ensure ethical standards .

Properties

CAS No.

404922-56-1

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

2-(5-methyl-3-tritylimidazol-4-yl)ethanol

InChI

InChI=1S/C25H24N2O/c1-20-24(17-18-28)27(19-26-20)25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19,28H,17-18H2,1H3

InChI Key

YILSGBMSIGOFOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CCO

Origin of Product

United States

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